However, Zirconium hydride formation poses a significant challenge in nuclear reactors. During operation, zirconium reacts with water vapor in the coolant, forming hydrogen. Due to its low solubility in zirconium at operational temperatures, hydrogen precipitates as brittle hydrides . This can lead to several concerns:
Therefore, extensive research focuses on understanding, mitigating, and predicting hydride formation in nuclear fuel cladding. This research involves:
Beyond nuclear engineering, zirconium hydride finds applications in various scientific research fields:
Zirconium hydride is a compound formed by the combination of zirconium and hydrogen, represented chemically as ZrH. It exists in several phases, primarily the dihydride form (ZrH₂) and can also adopt other structures depending on the hydrogen content. The compound is characterized by its ability to absorb hydrogen, which enhances its mechanical properties such as hardness and tensile strength. Zirconium hydride is typically grayish-black in color and exhibits a metallic luster. It is notable for its high thermal stability compared to other metal hydrides, particularly titanium hydride .
Zirconium hydride can be synthesized through several methods:
Zirconium hydride has diverse applications across various industries:
Interaction studies have shown that zirconium hydride forms stable compounds with various gases. Its ability to absorb hydrogen makes it useful in applications requiring hydrogen storage or management. Additionally, studies indicate that when incorporated into other materials, it can significantly enhance their mechanical properties through solid solution strengthening mechanisms .
Zirconium hydride shares similarities with several other metal hydrides. Here are some notable comparisons:
Compound | Chemical Formula | Unique Characteristics |
---|---|---|
Titanium Hydride | TiH₂ | Higher reactivity; used mainly for reducing agents |
Lithium Aluminum Hydride | LiAlH₄ | Strong reducing agent; widely used in organic synthesis |
Hafnium Hydride | HfH₂ | Similar properties to zirconium but less common |
Iron Hydride | FeH₂ | Used in catalysis; less thermally stable than zirconium |
Zirconium hydride is unique due to its thermodynamic stability at high temperatures and its specific applications in nuclear technology, making it distinct from other metal hydrides .
Delayed hydride cracking represents a sub-critical crack growth mechanism occurring in zirconium alloys that requires the formation of brittle hydride phases at crack tips followed by subsequent failure of the hydride resulting in crack extension [1]. This time-dependent crack growth process results from stress-assisted diffusion of hydrogen to the crack tip, followed by formation of radial hydrides and subsequent fracture of hydrides in the crack-tip region [2]. The phenomenon is characterized by intermittent crack growth where hydrogen in solution diffuses to regions of high tensile stress, precipitates as zirconium hydrides in directions normal to tensile stresses, and under suitable conditions, causes hydride fracture and incremental crack tip extension [2].
The onset of delayed hydride cracking in zirconium alloys is controlled by the growth threshold, designated as the threshold stress intensity factor below which cracks do not grow even though quantities of hydride may accumulate at crack tips under stress [1] [2]. This threshold represents a critical condition where the stress intensity factor that a crack must exceed for delayed hydride cracking growth to proceed [2].
Theoretical models for the threshold stress intensity factor have been developed based on fracture initiation of hydrides formed ahead of sharp crack tips and shallow notch tips [3]. The local stress at crack or notch tips is modeled by summing contributions from the elastic stress field of a sharp crack or notch and the compressive stress field induced by volume change incurred during precipitation of hydrides in zirconium matrix with hydrogen in solid solution [2]. The volume increases associated with formation of metastable face-centered tetragonal hydride and stable face-centered cubic hydride are 12% and 17%, respectively [2].
Critical stress criterion for hydride fracture leads to expressions for the threshold stress intensity factor given by Shi and Puls as:
Table 1: Threshold Stress Intensity Factor Model Parameters
Parameter | Expression/Value | Description |
---|---|---|
Young's modulus | E (MPa) = 95900-57.4(T-273), T in K | Temperature-dependent elastic modulus [2] |
Poisson's ratio | ν = 0.436 −4.48 × 10⁻⁴(T-300), T in K | Temperature-dependent Poisson's ratio [2] |
Fracture toughness of hydrides | K_IC (MPa(m)^1/2) = −1.167 + 7.2727 × 10⁻³ T | Temperature-dependent fracture toughness [2] |
Transformation strain | εT = 0.054 | Volumetric transformation strain [2] |
Transformation zone width | w = 5 μm | Characteristic width of transformation zone [2] |
Experimental measurements of threshold stress intensity factor for zirconium alloys demonstrate significant variation with material composition and test conditions [2]. For Zr-2.5% Nb, values range from 4.3–10 MPa(m)^1/2 with a 95% confidence limit for single observations and a mean of 8.2 MPa(m)^1/2 [2]. For Zircaloy-2 tubes, threshold values range from 5.2–14.2 MPa(m)^1/2 [2]. Recent studies on Zircaloy-4 plates with 100–168 weight parts per million hydrogen reported threshold values of approximately 20–21 MPa(m)^1/2 at 200°C and 300°C [2].
The threshold stress intensity factor exhibits dependence on crack length and displays different values for small and large cracks [2]. For small cracks, the growth threshold approaches very small values at diminishing crack size, while hydride fracture occurs only when hydride length exceeds critical dimensions [2]. Experimental data indicate that for Zr-2.5% Nb, critical hydride length is on the order of 10–20 μm with hydride width approximately 2 μm thick [2].
Table 2: Critical Hydride Dimensions and Threshold Values
Material | Critical Hydride Length (μm) | Hydride Width (μm) | Threshold Range (MPa(m)^1/2) |
---|---|---|---|
Zr-2.5% Nb | 10-20 | 2 | 4.3-10 |
Zircaloy-2 | 10-15 | Not specified | 5.2-14.2 |
Zircaloy-4 | Not specified | Not specified | 20-21 |
Hydrogen redistribution near crack tips represents a fundamental mechanism driving delayed hydride cracking propagation through stress-assisted diffusion processes [1] [10]. The driving force for hydrogen migration to crack tips is the gradient in chemical potential of hydrogen in solution determined by both concentration and stress state [1]. Hydrostatic tension reduces the chemical potential of hydrogen in solution, creating chemical potential differences between hydrogen in hydrides at crack tips compared with hydrogen in hydrides in bulk material [1].
The initial theoretical description of hydrogen redistribution was based on models where crack tip hydrides grow due to migration of hydrogen from hydrides in bulk material at characteristic distances from crack tips [1]. The driving force for hydrogen diffusion is the difference in chemical potential of hydrogen in crack tip hydrides due to local hydrostatic stress fields and chemical potential of hydrogen in hydrides under reduced hydrostatic stress at characteristic distances from crack tips [1].
Finite element modeling has been employed to examine effects of temperature cycling and load changes on accumulation of hydrides at flaws [1]. These models implicitly assume different hydrogen solubility limits for dissolution and precipitation, accounting for changing stress states at flaws due to hydride formation [1]. The models demonstrate that transient hydrogen diffusion towards crack tips is driven by stress and hydrogen concentration gradients [10].
The redistribution process involves several key components: transient hydrogen diffusion towards crack tips driven by stress and hydrogen concentration gradients, hydride precipitation when hydrogen solvus concentration is exceeded in regions ahead of crack tips, and evaluation of crack velocity based on time required to reach critical hydride dimensions during stage-2 crack growth [10].
Table 3: Hydrogen Diffusion Parameters
Parameter | Temperature Range | Activation Energy (kJ/mol) | Material |
---|---|---|---|
Lattice diffusion | 21-315°C | 27.5-63.5 | Zr-2.5% Nb [15] |
Pipe diffusion | Variable | 0.7 × lattice diffusion | Zr alloys [15] |
Critical hydride size | Room temperature | 0.8 μm | Literature values [10] |
Experimental evidence supports the concept of critical hydride length through direct observations of intact hydrides at crack-tip stress intensity factors at or just below threshold values in Zr-2.5% Nb and observations of discrete striation spacings and hydride spacings associated with delayed hydride cracking [2]. In many instances, series of hydride platelets with lengths on the order of 60–100 μm precipitate ahead of crack tips during delayed hydride cracking in Zr-2.5% Nb and Zircaloy-2, with individual hydride lengths approximately 10–15 μm [2].
Irradiation-induced modifications to delayed hydride cracking kinetics result from complex interactions between neutron irradiation effects and hydrogen behavior in zirconium alloys [11] [12] [13]. During service in nuclear reactors, zirconium alloys are exposed to high-energy neutron irradiation producing numerous point defects and various dislocation loops causing typical irradiation effects including irradiation growth and irradiation hardening [11].
Irradiation-induced defects significantly affect terminal solid solubility of hydrogen and hydride formation kinetics [11]. The dislocation loops delay hydride precipitation by trapping hydrogen atoms, while numerous vacancies created during irradiation can stably trap multiple hydrogen atoms with binding energies near 0.20 eV for nine hydrogen atoms [11]. A self-vacancy in alpha-zirconium has six five-fold sites and eight three-fold sites for hydrogen accommodation [11].
Table 4: Irradiation Effects on Hydrogen Behavior
Irradiation Effect | Impact on Hydrogen | Quantitative Change |
---|---|---|
Vacancy formation | Hydrogen trapping | 9 atoms per vacancy [11] |
Dislocation loops | Delayed precipitation | 4 hours annealing at 600°C [11] |
Hydride hardness increase | δ hydrides | 1.2× increase at 5 dpa [11] |
Hydride hardness increase | ε hydrides | 1.7× increase at 5 dpa [11] |
Irradiation defects significantly change hydride microstructures with hydrides tending to nucleate and precipitate around short dislocations and dislocation loops produced during irradiation [11]. Hydride volume decreases and hydride density increases by several orders of magnitude under irradiation [11]. The dislocation loops as hydrogen traps can induce formation of circular-like hydrides with altered orientation relationships between circular hydrides and matrix [11].
The combined effects of radiation damage and hydrides on ductility demonstrate that at reactor component operating temperatures, radiation damage controls ductility of Zircaloy-2 for conditions up to hydride contents of approximately 800 parts per million [13]. For testing temperatures of 605 K, uniform elongation is approximately 5% for hydrogen contents up to 800 parts per million at neutron fluence of 9.5×10²⁵ neutrons per square meter, with irradiated material ductility independent of hydrogen content in the range 25–800 parts per million [13].
Table 5: Temperature-Dependent Irradiation Effects
Temperature (K) | Hydrogen Content (ppm) | Uniform Elongation (%) | Failure Mode |
---|---|---|---|
295 | 25-800 | Variable, decreasing | Brittle fracture [13] |
605 | 25-800 | ~5% | Ductile [13] |
605 | >800 | <5% | Transition [13] |
At lower testing temperatures of 295 K, ductility reductions are more pronounced with effects of irradiation and hydriding on ductility being additive, with ductility decreasing with increasing hydrogen content [13]. For irradiated material at 295 K, ductility approaches zero at approximately 800 parts per million hydrogen with fracture surfaces exhibiting brittle characteristics [13].